1,4-Dibromo-2,3,5,6-tetramethylbenzene

Catalog No.
S773641
CAS No.
1646-54-4
M.F
C10H12Br2
M. Wt
292.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibromo-2,3,5,6-tetramethylbenzene

CAS Number

1646-54-4

Product Name

1,4-Dibromo-2,3,5,6-tetramethylbenzene

IUPAC Name

1,4-dibromo-2,3,5,6-tetramethylbenzene

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

InChI

InChI=1S/C10H12Br2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3

InChI Key

IEWAQZBDJDWANM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1Br)C)C)Br)C

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C)C)Br)C

1,4-Dibromo-2,3,5,6-tetramethylbenzene, with the chemical formula C10H12Br2C_{10}H_{12}Br_2 and a CAS Registry Number of 1646-54-4, is a brominated aromatic compound. It appears as a white to almost white powder or crystalline solid and has a melting point range of 201.0 to 205.0 °C and a boiling point of 317 °C . The compound is recognized for its significant molecular weight of 292.01 g/mol and is soluble in organic solvents like toluene .

  • Potential applications based on structure

    Due to the presence of a benzene ring with four methyl groups and two bromine atoms, 1,4-Dibromo-2,3,5,6-tetramethylbenzene could be of interest in a few research areas:

    • As a starting material for organic synthesis: The methyl groups and bromine atoms provide reactive sites for further functionalization, potentially leading to new molecules with desired properties.
    • In the study of steric effects in chemical reactions: The bulky methyl groups can hinder the approach of other molecules, influencing reaction rates and selectivities.
  • Availability of research data

    Scientific databases like PubChem [] and SpectraBase [] provide information on the compound's structure, properties, and spectra, but do not mention specific research applications.

Typical of brominated aromatic compounds. Notably:

  • Electrophilic Substitution Reactions: The presence of bromine atoms makes the compound susceptible to electrophilic substitution, allowing for further functionalization.
  • Metal-Organic Framework Synthesis: This compound serves as a precursor in synthesizing metal-organic frameworks (MOFs), where it can coordinate with metal ions.
  • Cross-Coupling Reactions: It can also be utilized in cross-coupling reactions such as Suzuki or Heck reactions to form more complex organic structures.

The synthesis of 1,4-dibromo-2,3,5,6-tetramethylbenzene typically involves:

  • Bromination of Durene: The starting material is durene (1,2,4,5-tetramethylbenzene), which undergoes bromination in the presence of bromine or a brominating agent in a suitable solvent like dichloromethane.
  • Controlled Reaction Conditions: The reaction conditions must be carefully controlled to ensure selective bromination at the 1 and 4 positions while minimizing polysubstitution .

1,4-Dibromo-2,3,5,6-tetramethylbenzene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Material Science: Used in the development of advanced materials such as polymers and composites.
  • Research: Employed in laboratory settings for studies related to organic synthesis and material properties.

Several compounds share structural similarities with 1,4-dibromo-2,3,5,6-tetramethylbenzene. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
DureneC10H14Unbrominated precursor with higher hydrogen content
1-Bromo-2,3,5-trimethylbenzeneC10H13BrContains one bromine atom; less reactive than dibromide
1,4-DibromobenzeneC6H4Br2Simpler structure; fewer methyl groups
1-Bromo-4-methylbenzeneC7H7BrContains only one methyl group; less sterically hindered

The presence of four methyl groups in 1,4-dibromo-2,3,5,6-tetramethylbenzene contributes to its unique steric properties and reactivity compared to these similar compounds.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H413 (95%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1646-54-4

Wikipedia

Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-

General Manufacturing Information

Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-: INACTIVE

Dates

Last modified: 08-15-2023

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